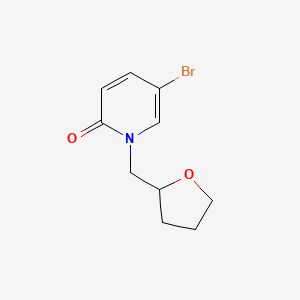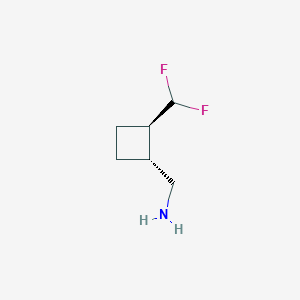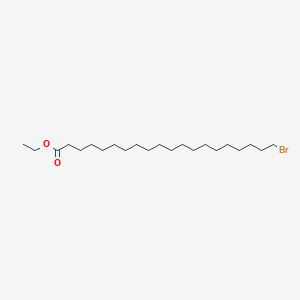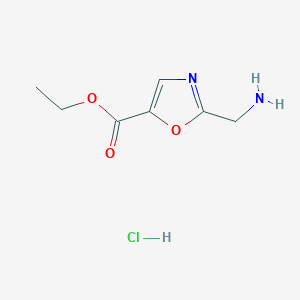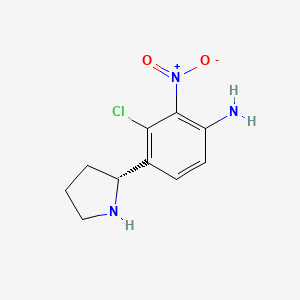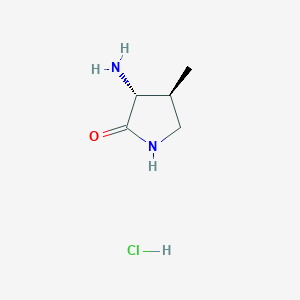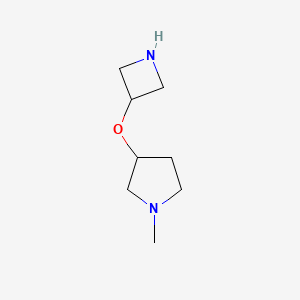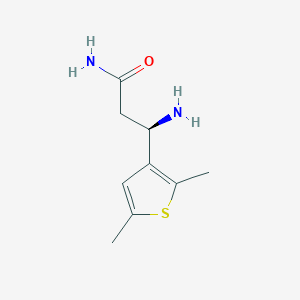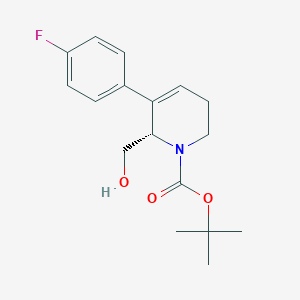
tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl ester group, a fluorophenyl group, and a hydroxymethyl group attached to a dihydropyridine ring
Vorbereitungsmethoden
The synthesis of tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the dihydropyridine ring.
Addition of the hydroxymethyl group: This can be done through a hydroxymethylation reaction, typically using formaldehyde and a suitable catalyst.
Formation of the tert-butyl ester: This is usually achieved by esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The dihydropyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a calcium channel blocker by binding to the L-type calcium channels in the heart and blood vessels, leading to vasodilation and reduced blood pressure. The fluorophenyl group enhances its binding affinity and selectivity towards these channels.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate can be compared with other dihydropyridine derivatives such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Similar to nifedipine but with a higher selectivity for cerebral blood vessels.
The uniqueness of this compound lies in its specific structural modifications, such as the presence of the tert-butyl ester and hydroxymethyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties.
Eigenschaften
Molekularformel |
C17H22FNO3 |
|---|---|
Molekulargewicht |
307.36 g/mol |
IUPAC-Name |
tert-butyl (6S)-5-(4-fluorophenyl)-6-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-10-4-5-14(15(19)11-20)12-6-8-13(18)9-7-12/h5-9,15,20H,4,10-11H2,1-3H3/t15-/m1/s1 |
InChI-Schlüssel |
SQCQLTJCYUGLOU-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC=C([C@H]1CO)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1CO)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


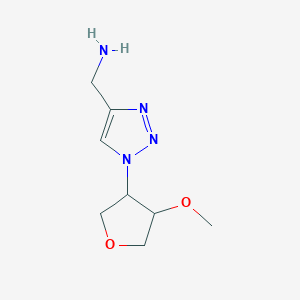

![(R)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride](/img/structure/B13330427.png)
